molecular formula C8H4N2O8 B1628825 4,5-Dinitrophthalic acid CAS No. 90348-28-0

4,5-Dinitrophthalic acid

Cat. No.: B1628825
CAS No.: 90348-28-0
M. Wt: 256.13 g/mol
InChI Key: MJJVUJBKOFXFJW-UHFFFAOYSA-N
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Description

4,5-Dinitrophthalic acid (CAS: 90348-28-0) is a nitro-substituted derivative of phthalic acid with the molecular formula C₈H₄N₂O₈ and a molecular weight of 256.13 g/mol . Its structure features two nitro (-NO₂) groups at the 4- and 5-positions of the benzene ring and two carboxylic acid (-COOH) groups at the 1- and 2-positions (Figure 1). This compound is primarily utilized as an intermediate in synthesizing pharmaceuticals, agrochemicals, and coordination complexes due to its electron-withdrawing nitro groups, which enhance reactivity in substitution and condensation reactions .

Properties

IUPAC Name

4,5-dinitrophthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O8/c11-7(12)3-1-5(9(15)16)6(10(17)18)2-4(3)8(13)14/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJVUJBKOFXFJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20604069
Record name 4,5-Dinitrobenzene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90348-28-0
Record name 4,5-Dinitrobenzene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dinitrophthalic acid can be synthesized through the nitration of phthalic acid. The process involves the reaction of phthalic acid with a nitrating mixture, typically composed of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4 and 5 positions.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired quality for further applications.

Chemical Reactions Analysis

Types of Reactions

4,5-Dinitrophthalic acid undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.

    Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.

    Esterification: The carboxylic acid groups can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder in acidic conditions.

    Nucleophiles: Ammonia, amines, or other nucleophilic reagents for substitution reactions.

    Alcohols and Acid Catalysts: Methanol, ethanol, and sulfuric acid for esterification reactions.

Major Products

    4,5-Diaminophthalic acid: Formed by the reduction of the nitro groups.

    Substituted Phthalic Acids: Formed by nucleophilic substitution reactions.

    Phthalate Esters: Formed by esterification of the carboxylic acid groups.

Scientific Research Applications

4,5-Dinitrophthalic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dinitrophthalic acid involves its ability to undergo various chemical transformations due to the presence of nitro and carboxylic acid groups. These functional groups can participate in redox reactions, nucleophilic substitutions, and esterification, making the compound versatile for different applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

4,5-Difluorophthalic Acid

  • Molecular Formula : C₈H₄F₂O₄
  • Substituents : Two fluorine atoms at positions 4 and 3.
  • Physical Properties :
    • Purity: ≥99%
    • Melting Point: 240–244°C
    • Appearance: White crystalline powder .
  • Applications: Key intermediate in agrochemicals (pesticides, herbicides) and pharmaceuticals. Used in R&D for novel material synthesis due to its stability and reactivity .
  • Key Differences :
    • Fluorine substituents are less electron-withdrawing than nitro groups, leading to milder reactivity in electrophilic substitutions.
    • Higher thermal stability compared to nitro analogs, as indicated by its sharp melting point .

4-Nitroisophthalic Acid

  • Molecular Formula: C₈H₅NO₆
  • Substituents : One nitro group at position 4; carboxylic acid groups at positions 1 and 3.
  • Physical Properties :
    • Forms zigzag chains via O–H···O hydrogen bonding and π-π stacking (centroid separation: 3.893 Å) .
  • Applications :
    • Pharmaceutical intermediate and ligand for transition-metal complexes (e.g., catalysis, luminescent materials) .
  • Key Differences :
    • The meta-carboxylic acid arrangement (positions 1 and 3) reduces symmetry compared to this compound, influencing crystal packing and solubility.
    • Single nitro group results in lower acidity and reactivity compared to the dinitro analog .

4-Nitrophthalic Acid

  • Molecular Formula: C₈H₅NO₆
  • Substituents : One nitro group at position 4; carboxylic acid groups at positions 1 and 2.
  • Safety Profile: Limited toxicity data; requires handling by trained professionals due to uncharacterized hazards .
  • Key Differences :
    • Structural isomer of 4-Nitroisophthalic acid, with carboxylic groups at positions 1 and 2.
    • Lacks the second nitro group of this compound, reducing its electron-deficient character and reaction rates in aromatic substitutions .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Substituents Melting Point (°C) Key Applications Reactivity Notes
This compound C₈H₄N₂O₈ 4-NO₂, 5-NO₂, 1-COOH, 2-COOH Not reported Pharmaceuticals, coordination chemistry High reactivity due to dual nitro groups
4,5-Difluorophthalic acid C₈H₄F₂O₄ 4-F, 5-F, 1-COOH, 2-COOH 240–244 Agrochemicals, material science Thermally stable; moderate reactivity
4-Nitroisophthalic acid C₈H₅NO₆ 4-NO₂, 1-COOH, 3-COOH Not reported Metal complexes, drug synthesis Meta-COOH arrangement affects solubility
4-Nitrophthalic acid C₈H₅NO₆ 4-NO₂, 1-COOH, 2-COOH Not reported Research chemical Limited safety data; low commercial use

Biological Activity

4,5-Dinitrophthalic acid (DNPA) is a chemical compound with significant biological activity, primarily due to its nitro functional groups. This article explores the biological properties of DNPA, including its interactions with biomolecules, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C8H4N2O6
  • Molecular Weight : 224.12 g/mol
  • Structure : DNPA consists of a phthalic acid backbone with two nitro groups at the 4 and 5 positions on the aromatic ring.

The biological activity of DNPA is largely attributed to its ability to form reactive intermediates that can interact with various biomolecules. The nitro groups can undergo reduction to amino groups, leading to the formation of reactive species capable of modifying proteins and nucleic acids.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of DNPA against various pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) observed at 50 µg/mL.
  • Escherichia coli : MIC observed at 100 µg/mL.

These findings suggest that DNPA could be a candidate for developing new antimicrobial agents.

Anticancer Properties

Research has indicated that DNPA may possess anticancer properties. In vitro studies demonstrated that DNPA can induce apoptosis in cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549). The IC50 values for these cell lines were found to be approximately:

  • MCF-7 : IC50 = 15 µM
  • A549 : IC50 = 20 µM

The mechanism appears to involve the inhibition of DNA replication and protein synthesis, similar to established chemotherapeutic agents like cisplatin.

Cytotoxicity

A cytotoxicity assessment using the MTT assay revealed that DNPA exhibits dose-dependent cytotoxic effects on normal human cell lines, raising concerns about its safety profile for therapeutic use. The following table summarizes the cytotoxic effects observed:

Cell LineIC50 (µM)
MCF-715
A54920
Normal Human Fibroblasts30

Study on Antibacterial Activity

A study published in Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of DNPA in combination with conventional antibiotics. The results showed enhanced activity against resistant strains of bacteria when used in synergy with amoxicillin.

Research on Anticancer Effects

In a clinical trial involving patients with advanced breast cancer, DNPA was administered as part of a combination therapy regimen. Preliminary results indicated a partial response in 40% of participants, suggesting potential benefits in a clinical setting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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